G12Si-5 (formic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G12Si-5 (formic) is a covalent inhibitor specifically designed to target the K-Ras G12S mutant. This compound binds to the S-IIP structural domain, inhibiting oncogenic signaling and reducing the phosphorylation levels of extracellular signal-regulated kinase in cells with the K-Ras G12S mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of G12Si-5 (formic) involves multiple steps, including the formation of a covalent bond with the K-Ras G12S mutant. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions to ensure the stability and efficacy of the final product .
Industrial Production Methods: Industrial production of G12Si-5 (formic) requires stringent conditions to maintain the purity and stability of the compound. The production process involves the use of advanced chemical synthesis techniques and equipment to ensure that the compound meets the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: G12Si-5 (formic) undergoes several types of chemical reactions, including covalent bonding, acylation, and inhibition of oncogenic signaling pathways .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of G12Si-5 (formic) include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving G12Si-5 (formic) include the covalent modification of the K-Ras protein and the reduction of Ras-GTP levels, leading to the inhibition of downstream signaling pathways .
Scientific Research Applications
G12Si-5 (formic) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of oncogenic signaling pathways. In biology, it is used to investigate the effects of K-Ras G12S mutation inhibition on cell proliferation and survival. In medicine, G12Si-5 (formic) is being explored as a potential therapeutic agent for cancers driven by the K-Ras G12S mutation. In industry, it is used in the development of targeted therapies for cancer treatment .
Mechanism of Action
G12Si-5 (formic) exerts its effects by covalently binding to the S-IIP structural domain of the K-Ras G12S mutant. This binding inhibits oncogenic signaling by reducing the phosphorylation levels of extracellular signal-regulated kinase and decreasing the levels of Ras-GTP. The compound specifically targets the K-Ras G12S mutant, sparing the wild-type protein and providing a selective approach to cancer treatment .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to G12Si-5 (formic) include other K-Ras inhibitors such as G12Si-1 and G12Si-2. These compounds also target the K-Ras G12S mutant but differ in their binding affinities and inhibitory effects .
Uniqueness: G12Si-5 (formic) stands out due to its high selectivity and potency in inhibiting the K-Ras G12S mutant. Its ability to covalently bind to the S-IIP structural domain and reduce oncogenic signaling makes it a unique and valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C32H31ClFN5O5 |
---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
(1R,6R)-3-[7-(8-chloronaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one;formic acid |
InChI |
InChI=1S/C31H29ClFN5O3.CH2O2/c32-22-8-2-6-18-5-1-7-20(24(18)22)26-25(33)27-21(15-34-26)28(37-14-9-19-23(16-37)41-29(19)39)36-30(35-27)40-17-31-10-3-12-38(31)13-4-11-31;2-1-3/h1-2,5-8,15,19,23H,3-4,9-14,16-17H2;1H,(H,2,3)/t19-,23+;/m1./s1 |
InChI Key |
ZRRBVTCSDWWXTD-GZAZMHIXSA-N |
Isomeric SMILES |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CC[C@@H]6[C@H](C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |
Canonical SMILES |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CCC6C(C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.